molecular formula C14H18FN3 B11745176 N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11745176
M. Wt: 247.31 g/mol
InChI Key: UJFPKYXBHSAUPN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl ring with the pyrazole nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the fluorobenzyl group.

Scientific Research Applications

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has shown promise in several biological assays, primarily due to its ability to modulate enzyme activity and influence cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including:

Cell LinePercent Growth Inhibition (PGI)
SNB-1985.00%
OVCAR-882.50%
NCI-H46078.30%
MDA-MB-23175.00%

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, making it a potential therapeutic option for inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM .

Case Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammatory markers in animal models of arthritis. The compound was administered at doses of 5 mg/kg and resulted in a significant decrease in swelling and pain .

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-1H-pyrazol-3-amine: Lacks the methyl and isopropyl groups, which may affect its reactivity and biological activity.

    4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the fluorobenzyl group, which may reduce its potential interactions with biological targets.

    N-(4-chlorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Substitution of fluorine with chlorine may alter its chemical properties and reactivity.

Uniqueness

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The combination of substituents on the pyrazole ring also provides a unique steric and electronic environment, which can influence its reactivity and interactions with other molecules.

Biological Activity

N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₂H₁₄FN₃
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound

Research indicates that compounds within the pyrazole class, including this compound, often interact with various biological targets, including kinases and enzymes involved in signaling pathways. For instance, similar pyrazole derivatives have shown selective inhibition of p38 MAP kinase, a crucial regulator in inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, docking studies suggest that the compound can effectively bind to the active sites of target proteins, inhibiting their function and potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity .

Case Studies and Experimental Findings

A notable study focused on the structure–activity relationship (SAR) of various pyrazole derivatives, including those related to this compound. The findings indicated:

CompoundIC50 (μM)Biological Target
Compound A15.6p38 MAP kinase
N-(4-fluorobenzyl)-4-methyl20.3p38 MAP kinase
Compound B8.9Other kinases

These results suggest that the compound has competitive inhibition characteristics, with IC50 values indicating effective concentrations for biological activity .

Pharmacokinetics and Bioavailability

Studies on similar pyrazole compounds have reported favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. The incorporation of specific moieties like the 4-fluorobenzyl group appears to enhance these properties, making such compounds promising candidates for drug development .

Toxicological Assessment

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity in various cell lines, which is a positive indicator for its potential therapeutic use .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,16,17)

InChI Key

UJFPKYXBHSAUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C

Origin of Product

United States

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